8-Bromoisochroman-1-one
CAS No.:
Cat. No.: VC0202863
Molecular Formula: C₉H₇BrO₂
Molecular Weight: 227.05
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₉H₇BrO₂ |
---|---|
Molecular Weight | 227.05 |
Introduction
Structural Characterization and Basic Properties
8-Bromoisochroman-1-one, also known by its IUPAC name 8-bromo-3,4-dihydroisochromen-1-one, is a bicyclic compound consisting of a benzene ring fused to a lactone moiety. The bromine atom at position 8 significantly influences the compound's reactivity profile and physical properties. The molecular structure contains a six-membered aromatic ring fused to a six-membered heterocyclic ring containing an oxygen atom and a carbonyl functional group.
The basic structural and physical properties of 8-bromoisochroman-1-one are summarized in Table 1.
Table 1: Basic Properties of 8-Bromoisochroman-1-one
Property | Value |
---|---|
IUPAC Name | 8-bromo-3,4-dihydroisochromen-1-one |
Common Name | 8-Bromoisochroman-1-one |
Molecular Formula | C₉H₇BrO₂ |
Molecular Weight | 227.05 g/mol |
Physical Appearance | White solid |
The compound's heterocyclic nature, combined with the presence of the bromine atom, creates a distinct electronic environment that influences its chemical behavior. The lactone moiety introduces polarity to the molecule, while the bromine atom enhances its reactivity in various substitution and coupling reactions.
Chemical Identifiers and Structural Representation
For systematic identification and database searches, 8-bromoisochroman-1-one has been assigned various chemical identifiers. These standardized notations allow for unambiguous identification of the compound in chemical databases and literature.
Table 2: Chemical Identifiers of 8-Bromoisochroman-1-one
Identifier Type | Value |
---|---|
PubChem CID | 124702840 |
InChI | InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
InChIKey | OEYUYYAUBKCGML-UHFFFAOYSA-N |
SMILES | C1COC(=O)C2=C1C=CC=C2Br |
The compound was first registered in chemical databases on April 10, 2017, with the most recent information update occurring on March 8, 2025 . This relatively recent documentation suggests that interest in this compound continues to evolve in contemporary chemical research.
Structural Representation
The structural representation of 8-bromoisochroman-1-one includes a fused bicyclic system with a benzene ring and a dihydropyrone ring. The bromine substituent is positioned at carbon 8 of the isochroman system, which corresponds to one of the positions on the benzene ring. The carbonyl group (C=O) at position 1 forms part of the lactone functionality within the heterocyclic ring.
The molecule possesses a relatively planar configuration with slight deviations from planarity due to the partially saturated nature of the heterocyclic ring. This structural arrangement contributes to the compound's specific chemical behavior and reactivity patterns.
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural features and purity of 8-bromoisochroman-1-one. Nuclear Magnetic Resonance (NMR) spectroscopy offers particularly valuable insights into the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 8-bromoisochroman-1-one shows characteristic signals corresponding to the aromatic protons and the aliphatic protons of the heterocyclic ring. The spectroscopic data from a 500 MHz instrument using CDCl₃ as the solvent reveals the following pattern:
Table 3: ¹H NMR Spectral Data for 8-Bromoisochroman-1-one
Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
---|---|---|---|---|
7.67 | doublet | 8.0 | 1H | Aromatic H |
7.32 | triplet | 7.8 | 1H | Aromatic H |
7.23 | doublet | 7.5 | 1H | Aromatic H |
4.47 | triplet | 5.8 | 2H | -CH₂O- |
3.08 | triplet | 5.8 | 2H | -CH₂- |
The ¹H NMR data confirms the structure of 8-bromoisochroman-1-one, with signals consistent with the expected pattern for the aromatic and aliphatic regions . The chemical shifts, multiplicities, and coupling constants provide a fingerprint that is characteristic of this compound and can be used for identification and purity assessment.
Synthesis and Preparation
The synthesis of 8-bromoisochroman-1-one has been documented in chemical literature. The compound can be prepared through various synthetic routes, with the specific approach depending on the availability of starting materials and the desired scale of production.
General Synthetic Procedure
According to published protocols, 8-bromoisochroman-1-one (designated as compound 2j in some literature) can be synthesized starting from appropriate precursors. The procedure described in research publications yields the compound as a white solid with approximately 75% yield . The synthesis typically involves the following steps:
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Preparation of the isochroman scaffold
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Introduction of the bromine substituent at position 8
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Oxidation to form the lactone (1-one) functionality
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Purification by flash chromatography using a mixture of petroleum ether and ethyl acetate (5:1 ratio)
The synthesis of 8-bromoisochroman-1-one demonstrates the utility of modern synthetic organic chemistry techniques for preparing complex heterocyclic compounds. The relatively high yield (75%) indicates that the synthetic route is efficient and potentially scalable for larger production.
Physical Properties and Stability
Understanding the physical properties of 8-bromoisochroman-1-one is essential for its handling, storage, and application in chemical research and pharmaceutical development.
The compound typically appears as a white solid at room temperature. Its molecular weight of 227.05 g/mol places it in the range of small molecules that are commonly used as building blocks in medicinal chemistry. The presence of the bromine atom contributes significantly to its molecular weight and affects its solubility profile.
The compound's heterocyclic structure with a lactone moiety suggests potential susceptibility to hydrolysis under strongly basic or acidic conditions. Additionally, the bromine substituent can potentially participate in various elimination or substitution reactions, which should be considered during handling and storage.
Applications in Chemical Research
8-Bromoisochroman-1-one has several potential applications in chemical research and pharmaceutical development. Its structural features make it valuable in various contexts:
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